6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyridine core with chlorine and methyl substituents at positions 6, 8, and 7, respectively. Its molecular formula is C₇H₅Cl₂N₃ (molecular weight: 206.04 g/mol). The dichloro and methyl groups enhance its lipophilicity and electronic properties, making it a candidate for agrochemical and pharmaceutical applications.
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
6,8-dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-5(8)2-12-7(6(4)9)10-3-11-12/h2-3H,1H3 |
InChI Key |
DRCVRZMVYNYSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation allows for efficient and rapid production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its biological activities, particularly as a potential therapeutic agent. Research indicates that derivatives of this compound exhibit:
- Antimicrobial Activity : Studies have shown that 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine demonstrates efficacy against various bacterial strains. Its structure allows it to interact with specific biological targets, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The triazole and pyridine moieties contribute to its ability to interfere with cellular processes associated with tumor growth.
- Neuroprotective Effects : Similar compounds have been noted for neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be lower than that of several standard antibiotics, suggesting its potential as a new antimicrobial agent.
Agricultural Applications
In agriculture, compounds similar to this compound are being explored as fungicides and herbicides. The dual-action potential of this compound could lead to the development of effective agrochemicals that can combat fungal infections while minimizing damage to crops.
Case Study: Fungicidal Activity
Research indicated that formulations containing this compound showed effective control over Fusarium species in vitro. Field trials demonstrated improved crop yields when treated with these formulations compared to untreated controls.
Materials Science
The unique chemical structure of this compound lends itself to applications in materials science. Its properties can be harnessed for:
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties.
- Coating Applications : Due to its chemical stability and resistance to degradation, it can be used in coatings that require durability under harsh conditions.
Comparative Analysis of Structural Analogues
A comparative analysis of structurally similar compounds reveals the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine | Chlorine at position 6 | Exhibits significant anti-inflammatory activity |
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine | Methyl group at position 7 | Known for its neuroprotective effects |
| 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Bromine at position 8 | Displays potent antifungal properties |
The distinct combination of chlorine substituents and methylation at position 7 in this compound contributes to its unique biological profile compared to other triazolo-pyridines.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The target compound’s dual chlorine atoms (6,8-positions) and methyl group likely reduce solubility compared to mono-chloro analogs (e.g., 7-Cl derivative) but improve membrane permeability for biological activity .
- Core Heterocycle : Pyridine (target) vs. pyrimidine () cores alter electronic density; pyridine’s lone nitrogen electron pair may enhance hydrogen bonding in target interactions .
Key Observations :
- Efficiency : Traditional chlorination (POCl₃) is reliable but hazardous , whereas microwave methods () offer greener alternatives but may require optimization for dichloro-methyl derivatives .
- Regioselectivity : Achieving 6,8-dichloro substitution likely demands precise conditions to avoid byproducts.
Stability and Industrial Viability
Biological Activity
6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 202.04 g/mol. Its structure consists of a pyridine ring fused with a triazole ring, featuring two chlorine atoms at the 6 and 8 positions and a methyl group at the 7 position. This unique configuration contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It has been linked to reduced inflammation in cellular models.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridines. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine | Chlorine at position 6 | Significant anti-inflammatory activity |
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine | Methyl group at position 7 | Neuroprotective effects |
| 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Bromine at position 8 | Potent antifungal properties |
The unique combination of chlorine substituents and methylation at position 7 in this compound enhances its biological profile compared to other triazolo-pyridines.
Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods often focus on optimizing yields and purity while maintaining biological activity. Common approaches include:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the triazole-pyridine structure.
- Halogenation Techniques : Introducing chlorine substituents through electrophilic aromatic substitution reactions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria as well as fungi. This suggests its potential as an antimicrobial agent in clinical settings.
Anticancer Effects
In vitro studies conducted on cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Q & A
Q. What novel applications exist beyond pharmacology (e.g., materials science)?
- Methodological Answer : Fluorescent derivatives (e.g., 2,5,7-triaryl-triazolopyridines) with large Stokes shifts (~100 nm) and quantum yields (Φ = 0.45) serve as bioimaging probes. Synthesis involves copper-catalyzed radical cyclization of benzylidenemalononitriles. Applications include tracking lysosomal pH changes in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
